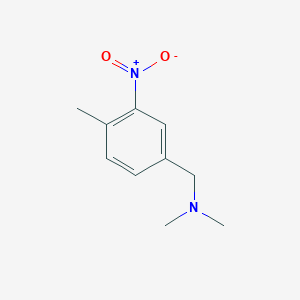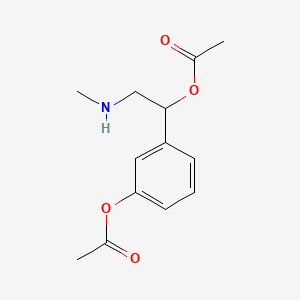
2-(2-Amino-3-phenyl-propionylamino)-3-phenyl-propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylalanylphenylalanine methyl ester is a dipeptide methyl ester commonly used as a building block in solid-phase peptide synthesis. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylalanylphenylalanine methyl ester can be synthesized through the esterification of phenylalanine derivatives. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods
Industrial production of phenylalanylphenylalanine methyl ester typically involves large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of methanol and trimethylchlorosilane is common due to their efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylalanylphenylalanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of phenylalanine and methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst, while basic hydrolysis (saponification) uses a base such as sodium hydroxide.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: Phenylalanine and methanol.
Oxidation and Reduction: Various oxidized or reduced derivatives of phenylalanine.
Applications De Recherche Scientifique
Phenylalanylphenylalanine methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in organic synthesis.
Biology: Studied for its role in protein synthesis and neurotransmitter production.
Medicine: Investigated for its potential use in drug development, including anti-diabetic, anti-tumor, and anti-HIV drugs.
Industry: Utilized in the production of dietary supplements, feed, cosmetics, and chemical industries.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Phenylalanine methyl ester: Another derivative of phenylalanine used in peptide synthesis.
Methyl 3-phenyl-L-alaninate: Similar in structure and used in similar applications.
Uniqueness
Phenylalanylphenylalanine methyl ester is unique due to its specific dipeptide structure, which makes it particularly useful in solid-phase peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Propriétés
IUPAC Name |
methyl 2-[(2-amino-3-phenylpropanoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-24-19(23)17(13-15-10-6-3-7-11-15)21-18(22)16(20)12-14-8-4-2-5-9-14/h2-11,16-17H,12-13,20H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRSZZALAQRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)


![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-](/img/structure/B12085249.png)

![[2S-[1(S*),2alpha,4alpha]]-4-Methyl-1-(1-phenylethyl)-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B12085255.png)

![1-Cyclobutyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12085276.png)


![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)



